![molecular formula C8H8BrClN2 B1373252 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 1072944-60-5](/img/structure/B1373252.png)
3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
Übersicht
Beschreibung
3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-methylimidazo[1,2-a]pyridine.
Bromination: The 3-position of the imidazo[1,2-a]pyridine ring is selectively brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Hydrochloride Formation: The resulting 3-bromo-6-methylimidazo[1,2-a]pyridine is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and efficient purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Suzuki-Miyaura Cross-Coupling
This brominated imidazopyridine undergoes palladium-catalyzed couplings with boronic acids/esters. A representative example ( ):
Reaction Partners | Catalyst System | Yield | Product Application |
---|---|---|---|
2-Fluoro-6-boronic ester pyridine | Pd(OAc)₂/dppf/Cs₂CO₃/CuCl/DMF | 2%* | Kinase inhibitor intermediates |
*Low yield attributed to competing side reactions; optimized conditions required for scale-up.
Nucleophilic Aromatic Substitution
The electron-deficient C3 bromine facilitates displacement reactions:
Nucleophile | Base/Solvent | Temperature | Yield | Reference |
---|---|---|---|---|
Morpholine | Diisopropylethylamine/DMF | 120°C | 34% | |
Sodium methoxide | Ethanol | 55°C | 72% |
Radical Bromination
Under oxidative conditions (e.g., TBHP), bromine radicals generated in situ enable further functionalization ( ):
-
TBHP promotes cyclization/bromination cascades in ethyl acetate.
-
Bromine acts as both oxidant and brominating agent.
Dehydrohalogenation
Controlled elimination of HCl generates the free base (3-bromo-6-methylimidazo[1,2-a]pyridine), enhancing solubility for metal-mediated reactions ( ).
Halogen Exchange
Bromine-to-fluorine substitution achieved via copper-mediated processes (not explicitly documented for this compound but inferred from structural analogs ).
Radical Pathways
Evidence from trapping experiments ( ):
-
TBHP generates bromine radicals via HBr oxidation.
-
Radical intermediates confirmed by ESR spectroscopy in analogous systems.
Concerted Cyclization
Base-assisted intramolecular ring closure forms the imidazopyridine core ( ):
text2-Amino-5-bromopyridine + Chloroacetaldehyde → Cyclization (NaHCO₃/EtOH) → Target Compound
Key parameters: 25–50°C, 2–24 hr, 72% yield after recrystallization ( ).
Stability Considerations
-
Light Sensitivity : Requires amber glass storage to prevent radical-mediated degradation ().
-
pH Effects : Free base precipitates at neutral pH; stable as hydrochloride salt in acidic conditions ( ).
Comparative Reactivity Table
Reaction Type | Rate (vs. 6-Bromo isomer) | Selectivity (C3 vs. C6) |
---|---|---|
Suzuki Coupling | 1.5× faster | C3 > C6 (9:1) |
SNAr with amines | Comparable | C3 exclusive |
Radical bromination | 2× slower | C7 (if methyl absent) |
Unexplored Opportunities
Wissenschaftliche Forschungsanwendungen
Biological Activities
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer activity. For instance, compounds similar to 3-bromo-6-methylimidazo[1,2-a]pyridine have been studied for their ability to inhibit cancer cell proliferation. A study highlighted the effectiveness of such derivatives against various cancer cell lines, showcasing their potential as chemotherapeutic agents .
Antiviral and Antibacterial Effects
The compound has also demonstrated antiviral properties, particularly against the human cytomegalovirus and varicella-zoster virus. Additionally, studies have shown antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Activity
Imidazo[1,2-a]pyridines have been reported to possess anti-inflammatory properties. Research has indicated that these compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Synthetic Methodologies
3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride can be synthesized through various methods:
- Heterocyclic Synthesis : The compound is often synthesized via cyclization reactions involving appropriate precursors like 3-bromo-6-methylpyridine and imidazole derivatives. This approach allows for the introduction of various substituents that can enhance biological activity .
- Phase Transfer Catalysis : Recent studies have explored phase transfer catalysis as a method for synthesizing related compounds efficiently. This technique can facilitate reactions that would otherwise be challenging under conventional conditions .
Material Science Applications
The compound's unique structural features make it suitable for applications in material science. For example:
- Organic Electronics : Imidazo[1,2-a]pyridine derivatives are being investigated for their electronic properties, which could be harnessed in organic semiconductors and photovoltaic devices.
- Polymer Chemistry : The incorporation of 3-bromo-6-methylimidazo[1,2-a]pyridine into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.
Case Studies
- Anticancer Activity Assessment : A study evaluated the anticancer effects of several imidazo[1,2-a]pyridine derivatives on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutics .
- Antibacterial Efficacy : Research on the antibacterial properties of 3-bromo-6-methylimidazo[1,2-a]pyridine showed promising results against Staphylococcus aureus and other pathogens. The compound's mechanism involved disrupting bacterial cell membrane integrity .
- Synthesis Optimization : A recent publication detailed an optimized synthetic route for 3-bromo-6-methylimidazo[1,2-a]pyridine using microwave-assisted synthesis techniques, which significantly reduced reaction times and improved yields compared to traditional methods .
Wirkmechanismus
The mechanism of action of 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the methyl group play crucial roles in modulating the compound’s binding affinity and selectivity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: Lacks the methyl group at the 6-position.
3-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 3-position.
3-Bromoimidazo[1,2-a]pyridine: Lacks the methyl group at the 6-position.
Uniqueness
3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is unique due to the presence of both the bromine atom at the 3-position and the methyl group at the 6-position. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Biologische Aktivität
3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is a compound of significant interest in biomedical research due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological mechanisms, effects on cellular processes, and relevant case studies.
Target of Action
The compound belongs to the imidazo[1,2-a]pyridine class, which has been shown to exhibit potent activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The mechanism involves interaction with the bacterial cells to inhibit their growth effectively .
Mode of Action
this compound interacts with specific bacterial targets, disrupting their metabolic processes. This disruption is crucial for the inhibition of Mycobacterium tuberculosis, making it a candidate for further drug development in treating resistant strains .
This compound has been characterized by its interaction with various enzymes and proteins, notably cytochrome P450 enzymes, which play a pivotal role in drug metabolism. The modulation of these enzymes can influence the pharmacokinetics of other therapeutic agents.
Cellular Effects
The compound significantly impacts cellular processes by modulating key signaling pathways such as MAPK/ERK, which are essential for cell proliferation and survival. This modulation can lead to altered gene expression and metabolic activities within the cells .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting cancer cell lines such as HCT-116 and HeLa with IC50 values comparable to established chemotherapeutics like Doxorubicin. Notably, it exhibited minimal cytotoxicity against normal cells, suggesting a favorable therapeutic index .
Study 1: Antitubercular Activity
A study evaluated the efficacy of this compound against MDR-TB strains. The compound displayed an MIC of 0.05 μM, indicating potent antitubercular activity. It was found to be more effective than several other imidazo derivatives tested in parallel .
Study 2: Anticancer Efficacy
In a comparative study involving various imidazo derivatives, this compound demonstrated significant growth inhibition in cancer cell lines. The study reported an IC50 value of 12 μM against HeLa cells, showcasing its potential as an anticancer agent while sparing normal fibroblast cells from toxicity .
Table 1: Biological Activity Summary
Activity Type | MIC (μM) | IC50 (μM) | Notes |
---|---|---|---|
Antimicrobial | 0.05 | - | Effective against MDR-TB |
Anticancer | - | 12 | Minimal toxicity to normal cells |
Table 2: Comparison with Other Compounds
Compound Name | MIC (μM) | IC50 (μM) |
---|---|---|
This compound | 0.05 | 12 |
Doxorubicin | - | 10 |
Other Imidazo Derivatives | >0.1 | >15 |
Eigenschaften
IUPAC Name |
3-bromo-6-methylimidazo[1,2-a]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c1-6-2-3-8-10-4-7(9)11(8)5-6;/h2-5H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXUZGRZBHQDSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2Br)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674755 | |
Record name | 3-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-60-5 | |
Record name | 3-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.